molecular formula C10H18O B13416026 1-Methoxy-4-methylbicyclo(2.2.2)octane CAS No. 6555-95-9

1-Methoxy-4-methylbicyclo(2.2.2)octane

Cat. No.: B13416026
CAS No.: 6555-95-9
M. Wt: 154.25 g/mol
InChI Key: NXGYBOISDZEYCB-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylbicyclo(222)octane is an organic compound with the molecular formula C10H18O It is a derivative of bicyclo(222)octane, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-methylbicyclo(2.2.2)octane typically involves the following steps:

    Starting Materials: The synthesis begins with bicyclo(2.2.2)octane as the core structure.

    Methoxylation: Introduction of the methoxy group can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and purification techniques ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-methylbicyclo(2.2.2)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaH, alkyl halides, aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4-methylbicyclo(2.2.2)octane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methylbicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

    1-Methoxy-4-methylcyclohexane: Similar in structure but lacks the bicyclic framework.

    1-Methoxy-4-methylbicyclo(2.2.1)heptane: Similar bicyclic structure but with a different ring system.

Uniqueness: 1-Methoxy-4-methylbicyclo(2.2.2)octane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. Its specific arrangement of functional groups makes it a valuable compound for various applications.

Biological Activity

1-Methoxy-4-methylbicyclo(2.2.2)octane is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Structural Characteristics

This compound is characterized by a bicyclo[2.2.2]octane framework, which consists of two fused cyclohexane rings with a methoxy group (-OCH₃) at one bridgehead carbon and a methyl group (-CH₃) at another position. Its molecular formula is C10H18OC_{10}H_{18}O with a molecular weight of approximately 154.25 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Oxidation Reactions : Utilizing oxidizing agents in the presence of transition metal catalysts to facilitate the formation of the bicyclic structure .
  • Functional Group Substitution : The methoxy group can be introduced via nucleophilic substitution reactions, highlighting its versatility in organic synthesis.

Pharmacological Potential

This compound's structural characteristics suggest potential interactions with biological targets, although specific biological activities are still under investigation. Preliminary studies indicate that compounds within the bicyclo[2.2.2]octane family may exhibit:

  • Anti-inflammatory Properties : Related compounds have shown anti-inflammatory effects in animal models, suggesting similar potential for this compound .
  • Enzyme Interaction : The compound may serve as a scaffold for developing biologically active compounds, particularly in enzyme-substrate interactions.

Case Studies

  • Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of structurally related compounds demonstrated significant reductions in edema in TPA-induced mouse models, indicating potential therapeutic applications for this compound .
    StudyCompoundEffect
    This compoundPotential anti-inflammatory activity observed in related compounds

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
1-Hydroxy-4-methylbicyclo(2.2.2)octaneHydroxy-substitutedContains a hydroxyl group instead of methoxy
Bicyclo[3.3.0]octaneDifferent bicyclic systemVariations in ring size and connectivity
Bicyclo[1.1.0]butaneSmaller bicyclic systemSignificantly different due to fewer carbons

This comparison emphasizes the specific arrangement of functional groups in this compound that may influence its reactivity and biological activity compared to other bicyclic compounds.

Properties

CAS No.

6555-95-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-methoxy-4-methylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3

InChI Key

NXGYBOISDZEYCB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)OC

Origin of Product

United States

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